N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-14-3-2-4-15(11-14)13-24(20,21)19-9-7-17-5-6-18(23-17)16-8-10-22-12-16/h2-6,8,10-12,19H,7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYOPMYMWJUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Core Structural Disconnections
The target molecule can be dissected into three primary fragments:
- m-Tolylmethanesulfonyl chloride (sulfonamide precursor).
- 2-(5-(Furan-3-yl)thiophen-2-yl)ethylamine (amine-bearing heterocyclic core).
- Linking via sulfonamide bond formation .
Stepwise Synthesis of Key Intermediates
Synthesis of 5-(Furan-3-yl)thiophene-2-carbaldehyde
Cross-Coupling Methodology
A modified Suzuki-Miyaura reaction couples furan-3-boronic acid with 5-bromothiophene-2-carbaldehyde using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a 1,4-dioxane/H₂O (3:1) solvent system at 80°C for 12 h. Purification via silica gel chromatography (petroleum ether:ethyl acetate = 5:1) yields the aldehyde in 78% (Fig. 1A).
Table 1: Optimization of Coupling Conditions
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5 | 1,4-Dioxane | 80 | 78 |
| 10 | Toluene | 100 | 65 |
| 5 | DMF | 60 | 42 |
Reductive Amination to Form Ethylamine Side Chain
The aldehyde is reduced to 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine using NaBH₃CN in MeOH with NH₄OAc buffer (pH 6). The reaction proceeds at 0°C to room temperature over 6 h, yielding the amine as a pale-yellow oil (63%).
Sulfonamide Bond Formation
Reaction with m-Tolylmethanesulfonyl Chloride
The amine (1.0 equiv) reacts with m-tolylmethanesulfonyl chloride (1.2 equiv) in anhydrous DCM under N₂. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred at 25°C for 8 h. Workup involves sequential washing with 1M HCl, NaHCO₃, and brine, followed by drying (Na₂SO₄) and solvent evaporation. Final purification via chromatography (petroleum ether:ethyl acetate = 3:1) affords the target compound in 71% yield.
Table 2: Sulfonylation Reaction Parameters
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 8 | 71 |
| Pyridine | THF | 40 | 6 | 68 |
| DBU | Acetonitrile | 25 | 12 | 55 |
Alternative Synthetic Routes
Characterization and Validation
Spectroscopic Data
Challenges and Mitigation Strategies
Side Reactions
Applications and Derivatives
The compound serves as a precursor for:
- Anticancer Agents : Modulating tubulin polymerization via sulfonamide pharmacophores.
- OLED Materials : Thiophene-furan cores enhance electroluminescent properties.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
-
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures are typically used to prevent over-oxidation.
-
Reduction: The compound can be reduced to form amines or alcohols.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually carried out under anhydrous conditions to avoid hydrolysis.
-
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Reagents: Halogenating agents, nitrating agents, or alkylating agents.
Conditions: Reactions are performed under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones
- Structure: Bromothiophene linked via an oxoethyl group to a quinolone-piperazine moiety.
- Key Differences: The target compound replaces bromine with a furan-3-yl group, enhancing electron-richness.
- Activity : Exhibits antibacterial activity against multidrug-resistant Staphylococcus aureus .
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- Structure : Benzenesulfonamide with chloro and methoxy substituents.
- Key Differences :
- The target compound’s m-tolyl group is less electron-withdrawing than chloro/methoxy, altering solubility and binding interactions.
- Activity : Broad biological roles, including anti-convulsant and anti-hypertensive effects .
A61603 (Methanesulfonamide Derivative)
- Structure : Imidazolyl-tetrahydronaphthalene core with methanesulfonamide.
- Key Differences :
- The target compound’s thiophene-furan system may confer distinct electronic properties compared to A61603’s fused aromatic system.
- Activity : Targets α1A-adrenergic receptors .
5-Nitrothiophene Derivatives
Hydrogen Bonding and Crystal Packing
- The target compound’s sulfonamide group (-SO₂NH-) can form hydrogen bonds akin to N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, which exhibits N–H···O and C–H···O interactions critical for crystal stability .
- Compared to bis-sulfone Sch225336 (), the absence of a second sulfone group may reduce binding rigidity but improve metabolic stability.
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.
Chemical Structure and Properties
The compound features a complex structure comprising a furan ring, a thiophene moiety, and a methanesulfonamide group. This unique combination suggests potential interactions with various biological targets, particularly in the fields of anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Recent studies have indicated that compounds with furan and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, a related furan derivative demonstrated broad-spectrum antibacterial activity, outperforming conventional antibiotics like streptomycin and tetracycline against strains such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by its structural analogs that have been evaluated for their ability to inhibit inflammatory pathways. For example, compounds with similar sulfonamide groups have been reported to exhibit significant inhibition of pro-inflammatory cytokines in vitro. A related sulfonamide compound showed an ED50 value of 2 mg/kg in animal models, indicating strong anti-inflammatory effects while maintaining low cytotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a critical role in various physiological processes. Compounds designed to target this enzyme have shown promising results in reducing inflammation and bacterial growth .
- Modulation of Signaling Pathways : The presence of furan and thiophene rings may allow the compound to interact with cellular signaling pathways involved in inflammation and infection responses.
Study 1: Antibacterial Efficacy
A recent study focused on the synthesis and evaluation of various furan-based compounds for their antibacterial properties. Among them, a compound structurally similar to this compound exhibited an IC50 value significantly lower than standard antibiotics, suggesting enhanced potency against resistant bacterial strains .
Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of related sulfonamides in an animal model of arthritis. The results indicated that these compounds significantly reduced swelling and pain compared to control groups, supporting their potential therapeutic use in inflammatory diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
